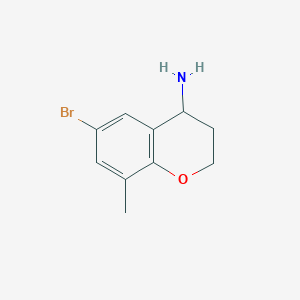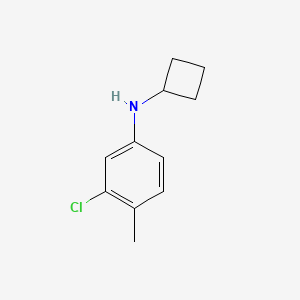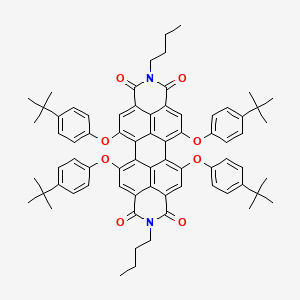
4-(2,5-Dichlorophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dichlorophenyl)thiazole is a heterocyclic compound characterized by a thiazole ring substituted with a 2,5-dichlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, 2,5-dichlorobenzyl chloride can react with thioacetamide under basic conditions to form the desired thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dichlorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
Scientific Research Applications
4-(2,5-Dichlorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 4-(2,5-Dichlorophenyl)thiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but often include binding to active sites or interfering with signal transduction processes.
Comparison with Similar Compounds
- 4-(2,4-Dichlorophenyl)thiazole
- 4-(3,5-Dichlorophenyl)thiazole
- 2-(2,5-Dichlorophenyl)thiazole
Comparison: While these compounds share a similar core structure, the position and number of chlorine atoms on the phenyl ring can significantly affect their chemical properties and reactivity. For instance, the electronic effects of the chlorine substituents can influence the compound’s stability, solubility, and biological activity. 4-(2,5-Dichlorophenyl)thiazole is unique in its specific substitution pattern, which can lead to distinct interactions in both chemical and biological contexts .
Properties
CAS No. |
383145-59-3 |
|---|---|
Molecular Formula |
C9H5Cl2NS |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H5Cl2NS/c10-6-1-2-8(11)7(3-6)9-4-13-5-12-9/h1-5H |
InChI Key |
WURXUFSIVZTPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)

![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)






![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)
![3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-](/img/structure/B12092240.png)


